molecular formula C9H10FNO4S B2652737 (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid CAS No. 1212343-99-1

(2S)-2-(2-fluorobenzenesulfonamido)propanoic acid

Cat. No.: B2652737
CAS No.: 1212343-99-1
M. Wt: 247.24
InChI Key: XEWYRRHRYVLKKL-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(2-fluorobenzenesulfonamido)propanoic acid is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a fluorobenzene ring attached to a sulfonamide group, which is further connected to a propanoic acid moiety. The stereochemistry of the compound is specified by the (2S) configuration, indicating the spatial arrangement of the substituents around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid typically involves the following steps:

    Formation of the Fluorobenzene Sulfonamide Intermediate: This step involves the reaction of 2-fluorobenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.

    Coupling with Propanoic Acid Derivative: The sulfonamide intermediate is then coupled with a propanoic acid derivative under suitable conditions to form the final product. This step may involve the use of coupling reagents such as carbodiimides to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2-fluorobenzenesulfonamido)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-2-(2-fluorobenzenesulfonamido)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their function. The fluorobenzene ring can interact with hydrophobic regions of proteins, affecting their activity. The propanoic acid moiety can participate in ionic interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(2-chlorobenzenesulfonamido)propanoic acid: Similar structure but with a chlorine atom instead of fluorine.

    (2S)-2-(2-bromobenzenesulfonamido)propanoic acid: Similar structure but with a bromine atom instead of fluorine.

    (2S)-2-(2-iodobenzenesulfonamido)propanoic acid: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid imparts unique properties such as increased lipophilicity and metabolic stability compared to its chlorine, bromine, and iodine analogs

Properties

IUPAC Name

(2S)-2-[(2-fluorophenyl)sulfonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO4S/c1-6(9(12)13)11-16(14,15)8-5-3-2-4-7(8)10/h2-6,11H,1H3,(H,12,13)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEWYRRHRYVLKKL-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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